N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide is a structurally complex heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a seven-membered ring system. The molecule is substituted with an isopentyl group at position 5, two methyl groups at position 3, and a 2-methoxyacetamide moiety at position 5.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)8-9-21-15-10-14(20-17(22)11-24-5)6-7-16(15)25-12-19(3,4)18(21)23/h6-7,10,13H,8-9,11-12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMHXROJHGKWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a tetrahydrobenzo[b][1,4]oxazepine core, which is fused with an isopentyl chain and a methoxyacetamide group. The molecular formula is with a molecular weight of approximately 346.47 g/mol. The structural complexity suggests diverse interactions with biological targets.
This compound exhibits potential biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating signal transduction.
- Receptor Interaction : It can interact with receptors in the central nervous system (CNS), suggesting applications in neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
Research Findings
Recent studies have highlighted the following aspects of the compound's biological activity:
- Antitumor Activity : Research indicates that derivatives of the oxazepine core exhibit antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis.
- Neuroprotective Effects : The compound's interaction with CNS receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in experimental models.
Case Studies
Case Study 1: Antitumor Activity
A study conducted by Yamaguchi et al. (1998) demonstrated that compounds related to the oxazepine structure exhibited significant antitumor activity through the inhibition of specific kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Neuroprotective Effects
In a recent investigation (2021), derivatives of N-(5-isopentyl-3,3-dimethyl-4-oxo...) were tested for neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that these compounds could significantly reduce cell death and promote survival pathways.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds related to N-(5-isopentyl-3,3-dimethyl-4-oxo...) based on structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethyl-N-(5-isopentyl...) | Similar oxazepine core | Potential kinase inhibitor |
| 2-Benzyl-N-(5-methyl...) | Benzene and sulfonamide moieties | Antimicrobial properties |
| N-(5-isopentyl-3,3-dimethyl...) | Tetrahydrobenzo[b][1,4]oxazepine | Antitumor and neuroprotective effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other acetamide-containing heterocycles, though its benzo[b][1,4]oxazepine core distinguishes it from common analogs. Below is a comparative analysis with key structural and functional analogs:
Structural Analogs
- Thiazolidinone-Based Acetamides (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides): These compounds, exemplified in the provided evidence, feature a five-membered thiazolidinone ring instead of the seven-membered oxazepine core . The thiazolidinone derivatives are synthesized via condensation of acetohydrazides with mercaptoacetic acid under ZnCl₂ catalysis, a method distinct from the likely cyclization route required for the target oxazepine compound. Biological studies on thiazolidinone analogs highlight antimicrobial and anticancer activities, attributed to their coumarin-linked substituents and electrophilic thiazolidinone moiety .
Benzodiazepine Derivatives :
Benzodiazepines (e.g., diazepam) share a fused benzene-diazepine structure but lack the acetamide substituent and isopentyl group. Their pharmacological action via GABA receptor modulation is well-documented, whereas the target oxazepine’s activity remains speculative without empirical data.Oxazepine-Based Antipsychotics (e.g., loxapine) :
Loxapine contains a dibenzoxazepine core and demonstrates dopamine receptor antagonism. The target compound’s isopentyl and methoxyacetamide groups may alter lipophilicity and target engagement compared to loxapine’s tricyclic system.
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Acetamides
Research Findings
Structural Determinants of Activity
- The isopentyl group increases lipophilicity (calculated logP ~3.2), suggesting improved blood-brain barrier penetration relative to less lipophilic thiazolidinone analogs (logP ~2.1–2.8) .
- Methoxyacetamide substituents are associated with enhanced metabolic stability in related compounds, though this remains untested for the target molecule.
Hypothesized Pharmacological Profile
However, empirical validation is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
